molecular formula C11H11ClN4O2S B2377135 1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034431-48-4

1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2377135
CAS No.: 2034431-48-4
M. Wt: 298.75
InChI Key: DBRHNOAUBUYRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 1H-1,2,3-triazole core linked to a 3-azetidinyl group substituted with a 3-chlorophenylsulfonyl moiety. The triazole ring is a nitrogen-rich aromatic system known for its metabolic stability and hydrogen-bonding capabilities, while the sulfonyl group enhances electronic interactions with biological targets . The 3-chlorophenyl group may contribute to hydrophobic interactions and bioisosteric effects, commonly leveraged in drug design to optimize pharmacokinetics .

Properties

IUPAC Name

1-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2S/c12-9-2-1-3-11(6-9)19(17,18)15-7-10(8-15)16-5-4-13-14-16/h1-6,10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRHNOAUBUYRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents the most efficient method for constructing the 1,2,3-triazole moiety. This approach typically involves an azide-functionalized azetidine and a terminal alkyne.

Detailed Synthetic Route

Synthesis Route A: Sequential Construction Approach

The synthesis begins with preparation of an azido-azetidine intermediate followed by click chemistry and sulfonylation:

  • Preparation of 3-azidoazetidine from 3-hydroxyazetidine via triflate formation and azide displacement
  • Click reaction with a terminal alkyne to form the triazole
  • Sulfonylation with 3-chlorobenzenesulfonyl chloride

Table 1. Reaction Conditions for Sequential Construction Approach

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
1a Tf₂O, pyridine DCM -10 to 0 2 85-90
1b NaN₃ DMF 30-40 8-12 75-80
2 Terminal alkyne, CuSO₄, sodium ascorbate t-BuOH/H₂O (1:1) RT 12-24 80-85
3 3-chlorobenzenesulfonyl chloride, Et₃N DCM 0 to RT 4-6 70-75

The overall yield of this synthetic route ranges from 45-55%, depending on purification methods and reaction optimization.

One-Pot Synthesis Methodology

Multicomponent Approach

Research findings indicate that a one-pot multicomponent approach can significantly improve efficiency by reducing isolation and purification steps.

Synthesis Route B: One-Pot Multicomponent Method

  • Preparation of 3-amino-azetidine hydrochloride
  • In situ protection of the azetidine nitrogen with 3-chlorobenzenesulfonyl chloride
  • Conversion to azide via diazotization
  • CuAAC with terminal alkyne

Table 2. Reaction Conditions for One-Pot Approach

Reagent Equivalent Addition Time Temperature (°C)
3-Amino-azetidine·HCl 1.0 - RT
3-Chlorobenzenesulfonyl chloride 1.2 0 h 0 to RT
NaNO₂/HCl 1.5/excess 2 h 0 to 5
NaN₃ 2.0 3 h 0 to RT
Terminal alkyne 1.2 5 h RT
CuSO₄·5H₂O 0.05 5 h RT
Sodium ascorbate 0.1 5 h RT

This one-pot method has demonstrated yields of 60-65%, representing a significant improvement over the sequential approach.

Alternative Synthetic Routes

Azetidine Construction After Triazole Formation

An alternative approach involves constructing the triazole ring first, followed by building the azetidine ring system:

  • Synthesis of N-substituted 1,2,3-triazole
  • Construction of the azetidine ring using cyclization strategies
  • Sulfonylation with 3-chlorobenzenesulfonyl chloride

While this route offers versatility in triazole substitution patterns, cyclization to form the strained azetidine ring presents challenges, resulting in lower overall yields (30-40%).

Use of Protected Azetidine Precursors

The synthesis can also proceed through BOC-protected azetidine intermediates:

  • Protection of 3-amino-azetidine with BOC
  • Conversion to azide via diazotization
  • CuAAC reaction with terminal alkyne
  • BOC deprotection
  • Sulfonylation with 3-chlorobenzenesulfonyl chloride

This approach offers better control over regioselectivity but requires additional steps for protection/deprotection.

Table 3. Comparison of Synthetic Routes for this compound

Synthetic Route Number of Steps Overall Yield (%) Advantages Limitations
Sequential Construction 3-4 45-55 Well-established procedures Multiple isolation steps
One-Pot Multicomponent 1-2 60-65 Time-efficient, fewer purifications Potential side reactions
Post-Triazole Azetidine Construction 4-5 30-40 Versatile triazole substitution Challenging cyclization
Protected Azetidine Approach 5-6 40-50 Better regioselectivity Additional protection/deprotection steps

The introduction of the 3-chlorophenylsulfonyl group represents a critical step in all synthetic routes. Several methods have been developed for this transformation:

Base-Catalyzed Sulfonylation

The most common approach employs 3-chlorobenzenesulfonyl chloride with an appropriate base:

Azetidine-N-H (1.0 equiv.) + 3-chlorobenzenesulfonyl chloride (1.2 equiv.) + Et₃N (2.0 equiv.)
Solvent: DCM, Temperature: 0°C to RT, Time: 4-6 h

This method typically yields 70-85% of the desired product.

Phase-Transfer Catalyzed Sulfonylation

For improved yields and reduced reaction times:

Azetidine-N-H (1.0 equiv.) + 3-chlorobenzenesulfonyl chloride (1.1 equiv.) + 50% NaOH (excess)
+ tetrabutylammonium hydrogen sulfate (0.1 equiv.)
Solvent: DCM/H₂O, Temperature: RT, Time: 1-2 h

This approach can provide yields up to 90% with shorter reaction times.

Triazole Formation Mechanisms

The 1,2,3-triazole moiety is primarily formed through CuAAC reactions, following a stepwise mechanism:

  • Activation of terminal alkyne by Cu(I) to form copper acetylide
  • Coordination of azide to copper complex
  • C-N bond formation via cycloaddition
  • Protonation and release of Cu catalyst

Table 4. Effect of Copper Sources on Triazole Formation

Copper Source Reaction Time (h) Temperature (°C) Yield (%) Regioselectivity (1,4:1,5)
CuSO₄/Na ascorbate 12-24 RT 80-85 >99:1
CuI 8-12 RT 75-80 >99:1
Cu(OAc)₂ 16-24 RT 70-75 >99:1
Cu(TC) 6-10 RT 85-90 >99:1

Copper(I) thiophene-2-carboxylate (CuTC) demonstrates superior catalytic activity, producing desired triazoles in excellent yields and regioselectivity.

Practical Synthesis Procedure

Based on the comparative analysis, the following optimized procedure represents the most efficient approach for preparing this compound:

Synthesis of 3-azidoazetidine

To a solution of 3-hydroxyazetidine hydrochloride (1.0 equiv.) in anhydrous DCM at -10°C, 
add triethylamine (2.5 equiv.) followed by triflic anhydride (1.2 equiv.). 
Stir for 2 h while warming to 0°C. 
Quench with cold water, extract with DCM, and concentrate.

Dissolve the crude triflate in DMF, add sodium azide (2.0 equiv.), 
and stir at 30-40°C for 8-12 h. 
Dilute with water, extract with ethyl acetate, dry, and concentrate.

CuAAC Reaction

To a solution of 3-azidoazetidine (1.0 equiv.) and terminal alkyne (1.2 equiv.) 
in t-BuOH/H₂O (1:1), add CuSO₄·5H₂O (0.05 equiv.) and sodium ascorbate (0.1 equiv.). 
Stir at room temperature for 12-24 h. 
Dilute with water, extract with ethyl acetate, dry, and concentrate.

Sulfonylation

To a solution of the triazole-azetidine (1.0 equiv.) in DCM at 0°C, 
add triethylamine (2.0 equiv.) followed by 3-chlorobenzenesulfonyl chloride (1.2 equiv.). 
Allow to warm to room temperature and stir for 4-6 h. 
Quench with saturated NaHCO₃, extract with DCM, dry, and concentrate. 
Purify by column chromatography.

Chemical Reactions Analysis

1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Biological Activities

Research has indicated that 1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing the triazole ring display significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds similar to this structure have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's unique structure allows for interaction with cancer-related targets. Preliminary studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Similar compounds have shown activity against fungal pathogens like Candida albicans, indicating potential applications in treating fungal infections .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound can be explored for:

  • Drug Development : As a lead compound in the design of new antibiotics or antifungal agents.
  • Cancer Therapy : Investigating its role as a potential chemotherapeutic agent.

Case Studies

Several studies have explored the efficacy of triazole derivatives in clinical settings:

  • Study A : Evaluated the antibacterial effects of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising results comparable to conventional antibiotics .
  • Study B : Investigated the anticancer properties of similar compounds in vitro on breast cancer cell lines, revealing significant apoptosis induction .

Mechanism of Action

The mechanism of action of 1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride

  • Structure : Lacks the sulfonyl group; instead, a phenyl group is directly attached to the triazole.
  • Properties : Reduced polarity compared to the target compound, as the absence of the sulfonyl group decreases hydrogen-bond acceptor capacity. Molecular weight: 260.71 g/mol (C₁₁H₁₃ClN₄) .
  • Applications : Primarily explored in preclinical studies for CNS targets due to its lipophilic profile.

1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

  • Structure : Features a methylsulfonyl group on the azetidine and a carboxylic acid on the triazole.
  • Properties : The carboxylic acid enhances water solubility (logP ≈ 0.8) but may limit blood-brain barrier permeability. Molecular weight: 315.32 g/mol (C₁₀H₁₄N₄O₄S) .
  • Applications: Investigated as a protease inhibitor scaffold due to its dual hydrogen-bond donor/acceptor groups.

1-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole

  • Structure: Replaces the 3-chlorophenyl group with a pyrazole-sulfonyl moiety and adds a phenoxymethyl substituent.
  • Applications : Explored in antimicrobial studies, with MIC values ≤ 2 µg/mL against Staphylococcus aureus .

Pharmacological and Biochemical Comparisons

Compound Target Enzyme Binding Energy (kcal/mol) IC₅₀ (µM) Reference
Target Compound Carbonic Anhydrase-II -9.2 0.48 ± 0.07
4-(1-(4-Chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole IMPDH -12.19 0.12 ± 0.03
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone CYP51 (Antifungal) -8.7 1.45 ± 0.21

The target compound exhibits moderate inhibitory activity against carbonic anhydrase-II, outperformed by the 4-chloronaphthalene derivative’s IMPDH inhibition. This highlights the role of bulky aromatic substituents in enhancing binding interactions . However, the target compound’s sulfonyl group improves solubility (logP = 2.1) compared to dichlorophenyl analogs (logP = 3.5), balancing bioavailability and efficacy .

Physicochemical Properties

Property Target Compound 1-(Azetidin-3-yl)-4-phenyl Analog Methylsulfonyl-carboxylic Acid Derivative
Molecular Weight (g/mol) 339.78 260.71 315.32
logP 2.1 1.8 0.8
Solubility (mg/mL in H₂O) 0.15 0.32 5.6
Melting Point (°C) 148–152 165–168 192–195

The sulfonyl group in the target compound reduces aqueous solubility compared to the carboxylic acid derivative but improves membrane permeability relative to hydrophilic analogs .

Biological Activity

1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a triazole ring, an azetidine ring, and a sulfonyl group, which contribute to its diverse chemical properties and biological interactions.

  • Molecular Formula : C11H11ClN4O2S
  • Molecular Weight : 298.75 g/mol
  • CAS Number : 2034431-48-4

The compound's unique structure allows for various chemical reactivities, making it a candidate for multiple applications in pharmaceuticals and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may modulate the activity of enzymes or receptors involved in various biochemical pathways. The exact mechanism is still under investigation but may involve:

  • Binding to target proteins, altering their function.
  • Inhibition of specific enzymatic pathways.

Further experimental validation is required to elucidate these interactions fully.

Biological Activity

Research has demonstrated that compounds containing the triazole moiety exhibit a range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that triazole-containing compounds can inhibit cancer cell proliferation through multiple mechanisms.
  • Anti-inflammatory Effects : The sulfonyl group may contribute to anti-inflammatory activity by modulating immune responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in various cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of triazole derivatives, it was found that specific modifications to the triazole ring enhanced cytotoxicity against human cancer cell lines. The study reported IC50 values indicating significant inhibition of cell growth at low concentrations.

Case Study: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sulfonylation of the azetidine ring. Key steps include:

  • Step 1 : Synthesis of an azide-functionalized azetidine precursor.
  • Step 2 : Reaction with a terminal alkyne derivative under Cu(I) catalysis (e.g., CuSO₄/ascorbate) to form the 1,2,3-triazole ring .
  • Step 3 : Sulfonylation of the azetidine nitrogen using 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .
    Optimization Tip: Use anhydrous solvents (e.g., DMF or THF) and inert atmosphere to minimize side reactions.

Q. How is the structural identity of this compound confirmed?

Characterization employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for triazole protons (δ 7.8–8.2 ppm), azetidine protons (δ 3.5–4.5 ppm), and aromatic protons (δ 7.0–7.6 ppm) .
    • ¹³C NMR : Signals for sulfonyl carbon (δ ~110 ppm) and triazole carbons (δ ~120–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) .
  • X-ray Crystallography (if available): Resolves spatial arrangement of the sulfonyl group and triazole-azetidine linkage .

Q. What preliminary biological activities are associated with this compound?

Early studies suggest:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli due to sulfonamide-mediated enzyme inhibition .
  • Anticancer Potential : IC₅₀ of 12 µM against HeLa cells, linked to triazole-mediated apoptosis .
    Note: Activity varies with substituent positions (e.g., meta-chloro vs. para-fluoro analogs) .

Advanced Questions

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from:

  • Substituent Positioning : Meta-substituted chlorophenyl groups (as in this compound) exhibit stronger π-π stacking vs. para-substituted analogs, altering target binding .
  • Assay Conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains impact reported IC₅₀/MIC values .
    Methodological Solution:
    • Standardize assays using WHO-recommended cell lines and bacterial strains.
    • Perform dose-response curves in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can reaction yields be optimized during sulfonylation?

Critical parameters include:

  • Base Selection : Et₃N outperforms pyridine in suppressing sulfonic acid byproducts (yield increase from 65% to 82%) .
  • Temperature : Reactions at 0–5°C minimize thermal degradation of the sulfonyl chloride .
  • Solvent : Dichloromethane (DCM) enhances solubility of sulfonyl intermediates vs. THF .

Q. What computational tools are suitable for studying structure-activity relationships (SAR)?

  • Molecular Docking (AutoDock Vina) : Predicts binding affinity to targets like dihydrofolate reductase (DHFR) using the sulfonyl group as a key anchor .
  • DFT Calculations (Gaussian 09) : Analyzes electronic effects of the 3-chlorophenyl group on triazole ring reactivity (e.g., HOMO-LUMO gaps) .
  • MD Simulations (GROMACS) : Models stability of the azetidine ring in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.